4-Phenylbutyrophenone
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenylbutyrophenone and its derivatives has been explored through various chemical processes. One notable study described the first synthesis of 4-phenylbutenone derivative bromophenols, showcasing their potential as inhibitors for certain enzymes (Bayrak et al., 2017). Additionally, biosynthesis pathways have been constructed in Escherichia coli to produce related compounds from glucose, highlighting the versatility of microbial systems in synthesizing complex organic molecules (Zhou et al., 2016).
Molecular Structure Analysis
Research on 4-Phenylbutyrophenone has extended into understanding its molecular structure through spectroscopic and quantum computational studies. These investigations provide insights into the compound's physiochemical parameters, biological behaviors, and stability, facilitating the development of analogues with enhanced therapeutic potential (Raajaraman et al., 2021).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemical entities have been studied, including its role in the biosynthesis pathway of menaquinone in Mycobacterium tuberculosis and its potential as a chemical chaperone. These studies underscore the compound's significance in biological systems and its pharmacodynamic properties (Li et al., 2011).
Scientific Research Applications
1. Spectroscopic and Quantum Computational Studies
4-Phenylbutyrophenone (4PBP) has been studied using density functional theory and vibrational spectroscopic studies. These analyses help in understanding its structure, physiochemical parameters, and biological behaviors. The compound's functional groups and properties are elucidated using FT-IR, FT-Raman, and NMR methods. Its stability, inter- and intramolecular charge transfer, and reactive areas are examined through various analyses, including Fukui function analysis and molecular electrostatic potential diagrams. The study also compares 4PBP with the antipsychotic drug melperone, analyzing electronic transitions and thermal stability. Molecular docking supports 4PBP's potential as a neuroleptic agent, indicated by its low binding energy value with target proteins (Raajaraman, Sheela, & Muthu, 2021).
2. Neuroprotective Effects in Cerebral Ischemic Injury
Sodium 4-phenylbutyrate (4-PBA) demonstrates neuroprotective effects against cerebral ischemic injury. In mouse models of hypoxia-ischemia, pre- or post-treatment with 4-PBA reduced infarction volume, hemispheric swelling, apoptosis, and improved neurological status. It suppressed endoplasmic reticulum (ER)-mediated apoptosis and inhibited inflammatory markers in primary cultured glial cells. These findings suggest that 4-PBA can act as a chemical chaperone, offering a novel approach for stroke treatment (Qi et al., 2004).
3. Therapeutic Effects in Maintaining Proteostasis
4-Phenylbutyric acid (4-PBA) is effective in preventing misfolded protein aggregation and alleviating ER stress. It helps in maintaining proteostasis, crucial for cellular health. The compound activates the unfolded protein response, a molecular repair response to restore ER and cellular proteostasis. Its potential in various pathologies is due to its ability to fold proteins in the ER, attenuating the activation of the UPR (Kolb et al., 2015).
4. Application in Neurodegeneration and Cancer
4-Phenylbutyric acid shows promise in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation, thus protecting against ER stress-induced neuronal cell death. The compound also exhibits inhibitory activity against histone deacetylases (HDACs). Optimization of 4-PBA is crucial for its effective medicinal application due to the high doses currently required for therapeutic efficacy (Mimori et al., 2017).
5. Role in Diabetes and its Complications
4-Phenylbutyric acid contributes to the improvement of islet cell apoptosis, insulin resistance, and insulin secretion caused by endoplasmic reticulum stress (ERS) in diabetes and its complications. It functions through the CCAAT/enhancer binding protein homologous protein signal pathway, indicating its potential role in the prevention and control of diabetes (Hu et al., 2019).
Safety And Hazards
The compound may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed4. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects4.
Future Directions
The study by Raajaraman, Sheela, and Muthu2 suggests that 4-Phenylbutyrophenone is a good neuroleptics potential candidate. Molecular docking supports the neurological activity of the compound with a low binding energy value of -7.55 kcal/mol to bind easily without additional energy with the target proteins2.
properties
IUPAC Name |
1,4-diphenylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUMEGLMTNAXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202401 | |
Record name | 4-Phenylbutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutyrophenone | |
CAS RN |
5407-91-0 | |
Record name | 1,4-Diphenyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5407-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylbutyrophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5407-91-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylbutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbutyrophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.